molecular formula C14H21ClN2O4S B7082651 methyl 2-methyl-5-[(2R)-2-methylpiperazin-1-yl]sulfonylbenzoate;hydrochloride

methyl 2-methyl-5-[(2R)-2-methylpiperazin-1-yl]sulfonylbenzoate;hydrochloride

Cat. No.: B7082651
M. Wt: 348.8 g/mol
InChI Key: XLIZOGRBAFTNGN-RFVHGSKJSA-N
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Description

Methyl 2-methyl-5-[(2R)-2-methylpiperazin-1-yl]sulfonylbenzoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring and a sulfonyl group attached to a benzoate ester. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-[(2R)-2-methylpiperazin-1-yl]sulfonylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This step involves the esterification of 2-methyl-5-sulfobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the piperazine ring: The ester is then reacted with (2R)-2-methylpiperazine under basic conditions to form the desired piperazine derivative.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the piperazine derivative to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(2R)-2-methylpiperazin-1-yl]sulfonylbenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-methyl-5-[(2R)-2-methylpiperazin-1-yl]sulfonylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-[(2R)-2-methylpiperazin-1-yl]sulfonylbenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-5-[(2R)-2-ethylpiperazin-1-yl]sulfonylbenzoate
  • Methyl 2-methyl-5-[(2R)-2-methylpiperidin-1-yl]sulfonylbenzoate
  • Methyl 2-methyl-5-[(2R)-2-methylmorpholin-1-yl]sulfonylbenzoate

Uniqueness

Methyl 2-methyl-5-[(2R)-2-methylpiperazin-1-yl]sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the sulfonyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-methyl-5-[(2R)-2-methylpiperazin-1-yl]sulfonylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S.ClH/c1-10-4-5-12(8-13(10)14(17)20-3)21(18,19)16-7-6-15-9-11(16)2;/h4-5,8,11,15H,6-7,9H2,1-3H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIZOGRBAFTNGN-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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